Lovastatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water

Solubility at 25 °C (mg/mL): acetone 47, acetonitrile 28, n-butanol 7, iso-butanol 14, chloroform 350, N,N-dimethylformamide 90, ethanol 16, methanol 28, n-octanol 2, n-propanol 11, iso-propanol 20

Practically insoluble in hexane

Very soluble in chloroform; soluble in dimethyl formamide; slightly soluble in acetone, ethanol

2.43e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

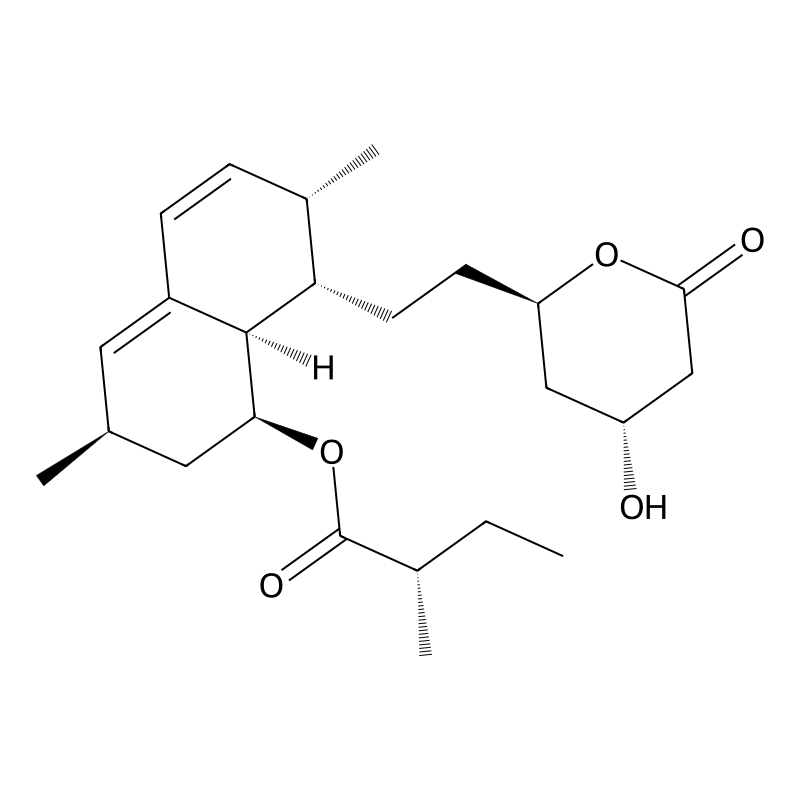

Lovastatin is a naturally occurring compound classified as a polyketide and is primarily known for its role as a cholesterol-lowering medication. It functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol. Lovastatin is produced by the fermentation of specific fungi, particularly Aspergillus terreus, and is administered in its lactone form, which is converted in vivo to its active β-hydroxy acid form .

- Lovastatin structurally resembles HMG-CoA, the substrate for HMG-CoA reductase.

- Lovastatin competes with HMG-CoA for binding to the active site of HMG-CoA reductase.

- This competitive inhibition prevents HMG-CoA reductase from converting HMG-CoA to mevalonate, a precursor for cholesterol production.4

Understanding Cholesterol Metabolism

Lovastatin's primary function is inhibiting the enzyme HMG-CoA reductase, a critical step in cholesterol synthesis. Researchers use lovastatin to study this pathway's regulation and the impact of altered cholesterol levels on various cellular processes []. By observing how cells respond to lovastatin treatment, scientists gain insights into the mechanisms controlling cholesterol production and its role in health and disease [].

Development of New Cholesterol-Lowering Drugs

Lovastatin served as the foundation for the development of the entire class of statin drugs. Studying how lovastatin interacts with HMG-CoA reductase and lowers cholesterol levels has paved the way for the creation of more potent and specific statins with improved therapeutic profiles []. Research continues to utilize lovastatin as a benchmark for evaluating the efficacy and safety of new cholesterol-lowering medications [].

Investigating Lovastatin's Potential Beyond Cholesterol

Lovastatin's effects extend beyond cholesterol reduction. Researchers are exploring its potential applications in treating various conditions, including:

- Cancer: Studies suggest lovastatin may have anti-cancer properties by inhibiting cell proliferation and promoting apoptosis (programmed cell death) in cancer cells [].

- Neurodegenerative Diseases: Lovastatin's ability to lower cholesterol may have neuroprotective effects. Research is ongoing to investigate its potential role in managing Alzheimer's disease and other neurodegenerative conditions [].

- Bone Health: Lovastatin might influence bone formation and metabolism. Studies are exploring its use in treating osteoporosis and promoting bone health [].

Hydrolysis Reaction- Lactone to β-Hydroxy Acid:

Lovastatin's primary biological activity is its ability to lower cholesterol levels by inhibiting HMG-CoA reductase. This inhibition leads to decreased levels of low-density lipoprotein cholesterol and total cholesterol in the bloodstream, making it effective in treating hypercholesterolemia. Additionally, lovastatin has been shown to enhance the activity of hepatic low-density lipoprotein receptors, facilitating the clearance of cholesterol from the circulation .

The synthesis of lovastatin can occur through both natural and synthetic pathways. The natural biosynthesis involves an iterative polyketide synthase pathway utilizing acetyl-CoA and malonyl-CoA as substrates. Key genes involved include lovA, lovB, lovC, lovD, lovF, and lovG .

Synthetic Pathway- Key Steps:

Lovastatin is primarily used for managing hyperlipidemia and reducing cardiovascular disease risk. It is prescribed to lower cholesterol levels and prevent heart attacks or strokes in at-risk populations. Additionally, research is ongoing into its potential benefits beyond cholesterol reduction, including anti-inflammatory effects and possible applications in neurodegenerative diseases .

Lovastatin exhibits significant drug interactions that can affect its efficacy and safety profile. Notably, grapefruit juice can increase serum concentrations of lovastatin, raising the risk of adverse effects such as myopathy or rhabdomyolysis. Other drugs metabolized by cytochrome P450 isoform 3A4 may also interact with lovastatin, necessitating careful monitoring during co-administration .

Several compounds share structural similarities with lovastatin and exhibit similar biological activities. These include:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Simvastatin | C25H38O5 | Inhibits HMG-CoA reductase | Semi-synthetic derivative of lovastatin |

| Atorvastatin | C33H35FN2O5 | Inhibits HMG-CoA reductase | More potent than lovastatin |

| Pravastatin | C23H35O7 | Inhibits HMG-CoA reductase | Less lipophilic; fewer drug interactions |

| Rosuvastatin | C22H28FN3O6S | Inhibits HMG-CoA reductase | High potency; longer half-life |

| Pitavastatin | C25H24FNO4 | Inhibits HMG-CoA reductase | Unique structure with different side chains |

Uniqueness of Lovastatin: Lovastatin's unique lactone structure allows it to be a prodrug that requires metabolic activation. Its natural origin from fungi also distinguishes it from many synthetic statins.

Aspergillus terreus as Primary Producer

Aspergillus terreus stands as the primary and most extensively studied organism for lovastatin biosynthesis, representing the principal industrial source of this important cholesterol-lowering compound [1] [2] [3]. This filamentous fungus demonstrates remarkable capacity for lovastatin production, with documented yields reaching 883.28 milligrams per liter under optimal fermentation conditions [2]. The strain Aspergillus terreus ATCC 20542 serves as the model wild-type lovastatin producer and represents the parental strain for high-yielding industrial mutants used in commercial production [4] [5].

The production of lovastatin by Aspergillus terreus occurs as a secondary metabolite through polyketide biosynthesis pathways, with synthesis typically initiated during the stationary phase of growth when carbon source consumption levels off [1] [3]. Various strains of Aspergillus terreus exhibit different lovastatin production capacities, with documented yields ranging from 138.4 milligrams per liter for strain JPM3 to over 800 milligrams per liter for optimized industrial variants [2] [6].

Research has demonstrated that lovastatin biosynthesis in Aspergillus terreus requires specific nutritional conditions, with glutamate and histidine serving as the most effective nitrogen sources among several organic and inorganic options [1] [3]. Carbon source starvation, in addition to relief of glucose repression, represents a critical requirement for lovastatin production, while glutamate does not repress biosynthesis [1]. The fungus produces lovastatin through both submerged fermentation and solid-state fermentation methods, with solid-state fermentation often yielding higher productivity levels [7] [8].

Other Fungal Species Producing Lovastatin

Beyond Aspergillus terreus, numerous other fungal species demonstrate the capacity to produce lovastatin, albeit typically at lower concentrations. Monascus species, including Monascus ruber, Monascus purpureus, and Monascus sanguineus, represent significant alternative producers of lovastatin [1] [3] [9]. These organisms have received considerable attention due to their reduced production of cytotoxic compounds such as citrinin compared to other lovastatin-producing fungi [10] [11]. Monascus purpureus has achieved lovastatin production levels of 351 milligrams per liter under optimized conditions, while also being employed in the preparation of red yeast rice, a traditional fermented food consumed in Asian countries [10] [11].

The genus Penicillium encompasses several lovastatin-producing species, with Penicillium citrinum and Penicillium brevicompactum being among the most notable producers [1] [3] [12]. Penicillium citrinum has demonstrated lovastatin yields of up to 61 milligrams per liter, while Penicillium species ESF2M isolated from Malaysian soil achieved 20.39 milligrams per liter production [12]. These organisms represent valuable sources for lovastatin production, particularly given their widespread distribution in soil environments.

Pleurotus ostreatus, commonly known as the oyster mushroom, represents a unique category of lovastatin-producing organisms as an edible and medicinal mushroom [13] [14] [15]. This species has achieved lovastatin production levels of 114.82 milligrams per liter under optimized submerged fermentation conditions, with the compound present in both fruiting bodies and mycelia [15] [16]. The production of lovastatin by Pleurotus ostreatus can be enhanced through the application of phytohormones, particularly gibberellin at 10 parts per million concentration, which increases both lovastatin content and related gene expression [13].

Additional fungal genera demonstrating lovastatin production capabilities include Phomopsis, Trichoderma, Paecilomyces, and Cunninghamella species [17] [18] [19] [20]. Phomopsis vexans, isolated from medicinal plant Solanum xanthocarpum, has achieved notably high lovastatin production of 550 milligrams per liter [19]. Trichoderma viride produces lower levels at 4.1 milligrams per liter, while Cunninghamella blakesleeana represents a novel producer with demonstrated yields of 1.4 milligrams per gram dry weight substrate [21] [20].

Biosynthetic Gene Cluster

Organization and Regulation of the lov Gene Cluster

The lovastatin biosynthetic genes are organized within a comprehensive 64-kilobase cluster comprising 18 open reading frames in Aspergillus terreus [22] [23] [4]. This gene cluster represents one of the most thoroughly characterized secondary metabolite biosynthetic systems in filamentous fungi, with all essential genes required for lovastatin production, regulation, transport, and self-resistance contained within this single genomic region [22] [4]. The cluster organization follows a typical fungal secondary metabolite pattern, with biosynthetic genes clustered alongside regulatory and resistance elements.

The regulatory architecture of the lovastatin gene cluster involves multiple levels of control, including pathway-specific transcription factors, global regulators, and epigenetic mechanisms [22] [24]. The cluster-specific transcription factor LovE, encoding a Zn2Cys6 DNA-binding protein, serves as the primary positive regulator for lovastatin biosynthetic gene expression [22] [23]. LovE functions by activating transcription of other genes within the cluster, with its own expression subject to complex regulatory networks involving reactive oxygen species signaling and environmental stimuli [22] [24].

Recent discoveries have revealed that reactive oxygen species regulation represents a novel mechanism controlling lovastatin biosynthesis at the transcriptional level [22] [24]. This regulatory system involves the downregulation of antioxidant defense genes, including sod1 and yap1, during the idiophase to allow reactive oxygen species buildup that positively regulates lovastatin production [22]. Additionally, the global regulator LaeA, a component of the velvet complex, influences lovastatin gene cluster expression through epigenetic mechanisms involving histone methylation and chromatin structure modification [22] [24].

Environmental stimuli play crucial roles in lovastatin gene cluster regulation, with factors such as quorum sensing-type molecules, support stimuli, and nutritional conditions influencing expression patterns [22] [24]. The transcriptional regulation also responds to carbon source availability, with glucose repression affecting cluster gene expression and lovastatin production initiation [1] [3]. Recent research has identified that butyrolactone I, oxylipins, and spermidine can serve as inducing molecules for lovastatin biosynthesis [24].

Key Genes: lovA, lovB, lovC, lovD, lovF

The core biosynthetic machinery for lovastatin production centers around five essential genes: lovA, lovB, lovC, lovD, and lovF, each encoding enzymes with specific functions in the biosynthetic pathway [25] [26] [22] [27]. These genes work in coordinated fashion to transform simple acetate and malonate precursors into the complex polyketide structure of lovastatin through a series of precisely controlled enzymatic reactions.

The lovB gene encodes the lovastatin nonaketide synthase, a massive 335-kilodalton iterative type I polyketide synthase responsible for assembling the main dihydromonacolin L backbone [26] [28] [27]. This megasynthase contains multiple catalytic domains including ketosynthase, malonyl-CoA:acyl carrier protein acyltransferase, dehydratase, methyltransferase, ketoreductase, acyl carrier protein, and condensation domains [28] [29]. LovB catalyzes approximately 35 individual reactions across eight iterative cycles to produce the nonaketide intermediate, utilizing different combinations of tailoring domains during each cycle [28] [30].

The lovC gene encodes a trans-acting enoyl reductase that functions as an essential partner to LovB, specifically reducing three out of eight possible polyketide intermediates during lovastatin biosynthesis [25] [31] [32]. LovC demonstrates remarkable substrate specificity, accepting only tetraketide, pentaketide, and heptaketide intermediates from LovB, while rejecting other chain lengths [31]. This trans-acting enoyl reductase possesses a medium-chain dehydrogenase/reductase fold with unique monomeric assembly and achieves its specificity through precise protein-protein interactions with LovB [31] [32].

The lovF gene encodes the lovastatin diketide synthase, a smaller polyketide synthase responsible for synthesizing the 2-methylbutyryl side chain of lovastatin [25] [33] [34] [27]. Unlike LovB, LovF operates non-iteratively, catalyzing a single condensation reaction between acetyl-CoA and malonyl-CoA to generate the diketide precursor [33] [35]. The LovF enzyme demonstrates high catalytic efficiency when functioning in conjunction with its partner acyltransferase LovD, with protein-protein interactions enhancing transfer efficiency by nearly one million-fold compared to free substrates [35].

The lovD gene encodes a broadly specific acyltransferase that catalyzes the final step of lovastatin biosynthesis by transferring the 2-methylbutyryl side chain from LovF to monacolin J [25] [33] [36] [37]. LovD demonstrates remarkable substrate flexibility, accepting various acyl donors and acceptors, which has enabled its use in the biosynthesis of lovastatin analogs including simvastatin [33] [36] [38]. The enzyme functions through a transesterification mechanism and shows much higher activity with LovF-bound substrates compared to free diketide compounds [37].

The lovA gene encodes a cytochrome P450 monooxygenase responsible for the critical oxidative transformations that convert dihydromonacolin L to monacolin J [39] [40] [41]. LovA catalyzes two sequential oxidation reactions: first introducing a double bond between carbons 4a and 5, followed by hydroxylation at carbon 8 [40] [41] [42]. These oxidative modifications are essential for generating the active lovastatin structure and represent some of the most challenging steps to reproduce in heterologous systems [40] [43].

Comparative Genomics of Lovastatin-Producing Organisms

Comparative genomic analysis of lovastatin-producing organisms reveals both conservation and divergence in gene cluster organization across different fungal species [4] [5] [44] [45]. The lovastatin biosynthetic gene cluster shows remarkable conservation at the species level within Aspergillus terreus strains, with the core biosynthetic genes maintaining high sequence identity and synteny [4] [5]. However, significant diversity exists in the broader genomic context and in secondary metabolite gene repertoires between different Aspergillus terreus isolates.

Analysis of Aspergillus terreus ATCC 20542 compared to other sequenced strains reveals considerable diversity in biosynthetic gene cluster catalogs, particularly for secondary metabolism pathways [4] [5]. While the lovastatin cluster remains well-conserved, individual strains harbor unique genes putatively associated with metabolic functions that are absent in other investigated genomes [4]. This genomic diversity is more evident for secondary metabolism than for primary metabolic pathways, suggesting evolutionary pressure for biosynthetic capability diversification.

The comparison between high-producing and low-producing Aspergillus terreus strains has identified key genetic determinants of lovastatin production capacity [23] [4]. Notably, the lovE transcription factor gene shows significant sequence variation between high and low producers, with 61 nucleotide variations resulting in 23 missense mutations [23]. High-producing strains like ATCC 20542 and MJ106 share identical lovE sequences, while low producers including NIH2624 carry a variant allele, suggesting that lovE polymorphisms contribute to strain-to-strain variation in lovastatin production [23].

Monascus species demonstrate biosynthetic gene clusters similar to those found in Aspergillus terreus, with evidence suggesting that the monacolin K biosynthetic pathway and gene organization closely parallel lovastatin biosynthesis [46] [47]. The gene cluster in Monascus species contains homologous genes for the major biosynthetic enzymes, including nonaketide synthase, diketide synthase, enoyl reductase, and acyltransferase functions [46]. However, detailed comparative analysis reveals species-specific variations in regulatory elements and accessory genes that may influence production characteristics.

Endophytic fungi isolated from medicinal plants show limited or no homology with the complete lovastatin gene cluster sequence when compared to soil-derived Aspergillus terreus [44] [45]. Bioinformatic analysis of 61 endophytic fungi revealed that none possessed the complete gene cluster necessary for lovastatin biosynthesis, despite some phenotypic evidence of lovastatin production [44]. This finding suggests that either alternative biosynthetic pathways exist for lovastatin production or that the detection methods may identify structurally related compounds rather than authentic lovastatin.

Biosynthetic Pathway

Polyketide Synthesis Mechanism

The biosynthesis of lovastatin proceeds through a highly sophisticated polyketide synthesis mechanism that involves the coordinated action of two distinct iterative type I polyketide synthases [1] [48] [27]. This biosynthetic strategy represents one of the most complex examples of fungal secondary metabolite production, requiring precise coordination of multiple enzymatic domains across numerous catalytic cycles to generate the final lovastatin structure.

The polyketide synthesis mechanism initiates with the loading of an acetyl starter unit onto the acyl carrier protein domain of the lovastatin nonaketide synthase LovB [28] [29] [49]. This is followed by eight successive rounds of chain elongation, each involving the incorporation of a malonyl-CoA unit through Claisen condensation reactions catalyzed by the ketosynthase domain [29] [49]. The growing polyketide chain undergoes a complex series of tailoring reactions during each elongation cycle, with the specific combination of modifications varying according to a predetermined program that determines the final structure.

The programming mechanism for polyketide synthesis in lovastatin biosynthesis involves the selective utilization of tailoring domains during different iterations [28] [50] [29]. During iterations 1, 2, and 5, the ketoreductase and dehydratase domains function together to reduce and dehydrate the growing chain. In iterations 4 and 6, ketoreductase, dehydratase, and the trans-acting enoyl reductase LovC all participate in chain modification. The methyltransferase domain functions only once during iteration 3, introducing the critical α-methyl group at the tetraketide stage [50]. The final two iterations (7 and 8) utilize only the ketoreductase domain before product release.

A crucial aspect of the polyketide synthesis mechanism involves the proposed Diels-Alder cyclization that forms the characteristic hexahydronaphthalene ring system of lovastatin [48] [51] [30]. This intramolecular cycloaddition reaction is thought to occur on the enzyme surface after iteration 5, when the growing polyketide chain has achieved sufficient length and appropriate double bond positioning for cyclization [30]. The Diels-Alder reaction represents a key step in establishing the three-dimensional structure necessary for lovastatin biological activity.

The mechanism also incorporates sophisticated substrate recognition and gating systems that ensure proper progression through the biosynthetic sequence [31] [29]. The trans-acting enoyl reductase LovC demonstrates exquisite specificity for only three of the eight possible LovB intermediates, functioning as a molecular gatekeeper that ensures correct pathway progression [31]. Similarly, the methyltransferase domain shows strict regioselectivity for α-methylation exclusively at the tetraketide stage, preventing methylation of other intermediates [50].

Role of Polyketide Synthases (PKS)

The lovastatin biosynthetic pathway employs two functionally distinct polyketide synthases that work in concert to produce the complete lovastatin molecule [27] [52]. These enzymes represent different evolutionary solutions to polyketide assembly, with the nonaketide synthase LovB operating iteratively through multiple cycles and the diketide synthase LovF functioning in a single-step manner similar to bacterial modular polyketide synthases.

The lovastatin nonaketide synthase LovB serves as the primary polyketide synthase responsible for assembling the core molecular framework [26] [28] [27]. This massive 335-kilodalton enzyme contains all the catalytic machinery necessary for iterative polyketide assembly, including domains for chain initiation, elongation, and modification [28]. LovB must coordinate the activities of multiple catalytic domains across eight iterative cycles, with each cycle involving different combinations of tailoring reactions according to a complex programming mechanism [29].

LovB demonstrates the sophisticated programming capabilities characteristic of highly reducing iterative polyketide synthases [28] [29]. The enzyme contains functional ketosynthase, malonyl-CoA:acyl carrier protein acyltransferase, dehydratase, methyltransferase, ketoreductase, and acyl carrier protein domains, along with a pseudo-enoyl reductase domain that lacks activity [29]. The condensation domain at the carboxy terminus plays crucial roles in product release and may possess additional peptide synthesis activities [29]. The domain architecture enables LovB to catalyze approximately 35 individual reactions during the complete synthesis of dihydromonacolin L.

The lovastatin diketide synthase LovF represents a functionally distinct polyketide synthase that operates through a single condensation cycle to generate the 2-methylbutyryl side chain [33] [34] [35]. Unlike LovB, LovF functions non-iteratively, more closely resembling bacterial modular polyketide synthases in its operational mechanism [35]. LovF contains seven linearly arranged domains that catalyze the condensation of acetyl-CoA and malonyl-CoA, followed by methylation and reductive tailoring to yield the α-S-methylbutyryl thioester product [35].

The coordination between LovB and LovF requires precise temporal and spatial regulation to ensure proper lovastatin assembly [27] [35]. LovF must synthesize the diketide side chain and maintain it in an activated thioester form for subsequent transfer by the acyltransferase LovD [35]. The protein-protein interactions between LovF and LovD are essential for efficient product transfer, with the acyl carrier protein domain of LovF serving as the primary interaction site [35]. This represents the first documented example of acyltransferase-mediated product release from fungal polyketide synthases.

Both polyketide synthases demonstrate remarkable substrate specificity and product fidelity despite their complex iterative mechanisms [31] [50]. LovB requires the assistance of the trans-acting enoyl reductase LovC to achieve proper programming, with LovC binding specifically to the malonyl-acetyl transferase domain to complete the catalytic chamber [31] [29]. The methyltransferase domain of LovB shows strict regioselectivity for the tetraketide intermediate, ensuring proper introduction of the α-methyl group essential for subsequent pathway steps [50].

Post-PKS Tailoring Reactions

Following the completion of polyketide assembly by LovB and LovF, lovastatin biosynthesis requires several critical post-polyketide synthase tailoring reactions that convert the initial products into the final bioactive compound [39] [40] [41]. These transformations involve oxidative modifications, product release mechanisms, and the final acyltransfer reaction that assembles the complete lovastatin molecule.

The most significant post-polyketide synthase tailoring reactions are catalyzed by the cytochrome P450 monooxygenase LovA, which performs two sequential oxidative transformations on the dihydromonacolin L intermediate [40] [41] [43]. The first reaction involves the introduction of a double bond between carbons 4a and 5, converting dihydromonacolin L to monacolin L through a dehydrogenation mechanism [40] [42]. This is followed by a regiospecific and stereospecific hydroxylation at carbon 8, converting monacolin L to monacolin J, the immediate precursor for final lovastatin assembly [41] [43].

The LovA-catalyzed oxidations represent some of the most challenging steps in lovastatin biosynthesis from both mechanistic and biotechnological perspectives [40] [43]. These reactions require precise substrate positioning within the cytochrome P450 active site and coordination with electron transfer partners for proper function [40]. The double oxidation mechanism employed by LovA is unusual among cytochrome P450 enzymes and demonstrates the sophisticated catalytic capabilities evolved for secondary metabolite biosynthesis [41] [42].

Product release from the lovastatin nonaketide synthase LovB involves the action of the thioesterase LovG, which has been identified as the missing link in lovastatin biosynthesis [53]. LovG functions as a multifunctional esterase that not only catalyzes the release of the correct dihydromonacolin L product from LovB but also plays crucial roles in clearing aberrant intermediates that might otherwise accumulate [53]. This quality control mechanism ensures the fidelity of the biosynthetic process and prevents the formation of incorrect products.

The LovG thioesterase demonstrates substrate specificity that complements the programming of LovB, readily hydrolyzing incorrectly tailored β-keto thioesters while promoting the release of the properly modified nonaketide product [53]. In the absence of LovG, LovB tends to produce pyrone side products through additional rounds of chain elongation, highlighting the importance of proper product release timing [53]. The identification of LovG has enabled the construction of complete in vitro reconstitution systems for lovastatin biosynthesis.

The final post-polyketide synthase tailoring reaction involves the acyltransferase LovD, which catalyzes the attachment of the 2-methylbutyryl side chain from LovF to the hydroxyl group at carbon 8 of monacolin J [33] [36] [37]. This transesterification reaction represents the culminating step of lovastatin biosynthesis and determines the final molecular structure [37]. LovD demonstrates broad substrate specificity, enabling the production of lovastatin analogs including simvastatin when alternative acyl donors are provided [36] [38].

Enzymology of Lovastatin Biosynthesis

Lovastatin Nonaketide Synthase (LovB)

The lovastatin nonaketide synthase LovB represents one of the most complex and thoroughly studied examples of fungal highly reducing iterative polyketide synthases [28] [54] [29]. This remarkable 335-kilodalton megasynthase functions as a homodimer with an X-shaped architecture, containing eight connected catalytic domains arranged in a face-to-face configuration that creates two complete catalytic chambers for polyketide assembly [29].

The structural organization of LovB reveals sophisticated molecular architecture that enables its iterative function [29]. The enzyme adopts a dimeric arrangement where each monomer contributes specific domains to the catalytic machinery, with the ketosynthase, linker domain, and malonyl-acetyl transferase domains forming the upper wing, while the dehydratase, methyltransferase, pseudo-ketoreductase, pseudo-enoyl reductase, and ketoreductase domains constitute the lower wing [29]. This arrangement creates an integrated catalytic chamber that accommodates the growing polyketide intermediate throughout the eight elongation cycles.

The individual catalytic domains of LovB demonstrate distinct substrate specificities and functional requirements that collectively determine the biosynthetic outcome [28] [55]. The ketosynthase domain catalyzes Claisen condensation reactions using conserved cysteine, histidine residues and shows specificity for malonyl groups while displaying no activity toward acetyl groups [55]. The malonyl-CoA:acyl carrier protein acyltransferase domain can be readily labeled by radiolabeled malonyl-CoA and efficiently transfers both malonyl and acetyl groups to the cognate acyl carrier protein domain [55].

The programming mechanism of LovB involves the differential utilization of tailoring domains during each of the eight elongation cycles [28] [50]. The methyltransferase domain functions exclusively during iteration 3, catalyzing α-methylation of the tetraketide intermediate using S-adenosylmethionine as the methyl donor [50]. This methylation event is essential for proper pathway progression, as the trans-acting enoyl reductase LovC cannot recognize the unmethylated tetraketide substrate [50]. The dehydratase domain operates during iterations 1, 2, 4, 5, and 6, while the ketoreductase domain functions throughout all cycles.

The acyl carrier protein domain of LovB serves as the central scaffold for polyketide assembly, carrying the growing intermediate between different catalytic sites through a phosphopantetheine arm [29] [49]. Structural analysis reveals that the acyl carrier protein domain must shuttle between multiple active sites within the catalytic chamber, requiring precise coordination of domain movements [29]. The pseudo-enoyl reductase domain lacks catalytic activity but serves important structural functions in maintaining the overall architecture of the enzyme complex [29].

Trans-Acting Enoyl Reductase (LovC)

The trans-acting enoyl reductase LovC functions as an essential partner enzyme to LovB, demonstrating exquisite substrate specificity that serves as a key determinant of lovastatin biosynthetic programming [25] [31] [32]. This 42-kilodalton enzyme possesses a medium-chain dehydrogenase/reductase fold with unique monomeric assembly, distinguishing it from the typical homodimeric structure of related enzymes [31] [32].

LovC demonstrates remarkable selectivity in its substrate recognition, accepting only three out of eight possible polyketide intermediates generated during LovB catalysis [31] [32]. Specifically, LovC reduces the tetraketide, pentaketide, and heptaketide intermediates while rejecting all other chain lengths produced by LovB [31]. This selectivity is achieved through precise protein-protein interactions between LovC and the malonyl-acetyl transferase domain of LovB, which creates a complete L-shaped catalytic chamber [31] [29].

The crystal structure of LovC reveals critical features that determine its substrate specificity and catalytic mechanism [31] [32]. The enzyme contains a conserved NADPH binding domain and active site residues that define the stereochemical outcome of enoyl reduction [31]. Two LovC cocrystal structures have provided detailed insights into the molecular basis of substrate recognition, revealing how the enzyme achieves its remarkable specificity for only certain polyketide intermediates [31].

The functional interaction between LovC and LovB represents a sophisticated example of trans-acting enzyme partnerships in polyketide biosynthesis [31] [29]. LovC binds laterally to the malonyl-acetyl transferase domain of LovB, forming protein-protein interactions that are essential for proper catalytic chamber integrity [29]. Mutational analysis has demonstrated that disruption of the LovB-LovC interface abolishes dihydromonacolin L synthesis, despite maintaining the individual catalytic competence of both enzymes [28].

The gatekeeper function of LovC extends beyond simple enoyl reduction to encompass quality control of the entire biosynthetic process [31]. The enzyme ensures that only properly modified intermediates proceed through the pathway by selectively reducing specific substrates while rejecting others [31]. This mechanism prevents the accumulation of incorrect intermediates and guides the biosynthetic process toward the desired dihydromonacolin L product [31]. The trans-acting nature of LovC represents an evolutionary strategy for diversifying polyketide structures through modular enzyme partnerships.

Lovastatin Diketide Synthase (LovF)

The lovastatin diketide synthase LovF operates as a specialized polyketide synthase dedicated to synthesizing the 2-methylbutyryl side chain that distinguishes lovastatin from simpler statin compounds [33] [34] [35]. Unlike the iterative LovB, LovF functions through a single condensation cycle, more closely resembling bacterial modular polyketide synthases in its operational mechanism [35].

LovF contains seven linearly arranged domains that collectively catalyze the formation of the diketide side chain [35]. The enzyme initiates catalysis through condensation of acetyl-CoA and malonyl-CoA, followed by methylation and reductive tailoring reactions to generate the final α-S-methylbutyryl thioester product [33] [35]. The domain organization includes ketosynthase, acyltransferase, dehydratase, methyltransferase, ketoreductase, and acyl carrier protein domains, along with a thioesterase domain that may contribute to product release [35].

The catalytic mechanism of LovF involves precise coordination between multiple domains to achieve the correct stereochemical outcome [33] [35]. The ketosynthase domain catalyzes the initial Claisen condensation, while subsequent tailoring domains modify the resulting β-ketoacyl intermediate through methylation, reduction, and dehydration reactions [35]. The stereochemical control exercised by LovF is critical for generating the 2S-methylbutyryl configuration required for lovastatin biological activity [33].

The product release mechanism from LovF involves intimate coordination with the acyltransferase LovD through protein-protein interactions [35]. The acyl carrier protein domain of LovF serves as the primary interaction site for LovD, enabling highly efficient transfer of the diketide product [35]. This protein-protein interaction enhances the catalytic efficiency by nearly one million-fold compared to reactions using free diketide substrates, demonstrating the importance of enzyme-enzyme recognition in fungal polyketide biosynthesis [35].

The substrate specificity of LovF extends to its interaction partners, as the enzyme shows much higher activity when functioning with LovD compared to alternative acyl acceptors [37]. This specificity ensures that the diketide product is efficiently channeled toward lovastatin assembly rather than being diverted to alternative fates [35]. The LovF-LovD partnership represents the first documented example of acyltransferase-mediated product release from fungal polyketide synthases [35].

Acyltransferase (LovD)

The acyltransferase LovD catalyzes the final and crucial step of lovastatin biosynthesis, transferring the 2-methylbutyryl side chain from LovF to the C8 hydroxyl group of monacolin J to yield the completed lovastatin molecule [33] [36] [37]. This 46-kilodalton enzyme demonstrates remarkable substrate versatility that has enabled its exploitation for the biosynthesis of lovastatin analogs and the semi-synthetic production of simvastatin [36] [38].

LovD exhibits broad substrate specificity toward multiple components of the acyltransfer reaction, accepting various acyl carriers, acyl substrates, and decalin acyl acceptors [36] [38]. The enzyme can efficiently catalyze acyl transfer from coenzyme A thioesters, N-acetylcysteamine thioesters, and LovF-bound intermediates to monacolin J and related compounds [36] [38]. This flexibility has proven valuable for biotechnological applications, enabling the production of simvastatin through the use of α-dimethylbutyryl donors [38].

The catalytic mechanism of LovD involves a transesterification reaction that proceeds through formation of an acyl-enzyme intermediate [37]. The enzyme demonstrates significantly higher activity with LovF-bound 2-methylbutanoate compared to free diketide substrates, indicating the importance of protein-protein interactions in the natural biosynthetic context [37]. LovD can also catalyze the reverse hydrolysis reaction in vitro, suggesting reversible enzyme-substrate interactions [37].

The protein-protein interactions between LovD and LovF are essential for efficient lovastatin biosynthesis and represent a sophisticated mechanism for substrate channeling in fungal secondary metabolism [35]. LovD primarily interacts with the acyl carrier protein domain of LovF, creating a highly efficient transfer system that minimizes substrate loss and maximizes productive lovastatin formation [35]. These interactions enhance the overall catalytic efficiency of the system and ensure proper coordination of the final biosynthetic step.

Purity

Physical Description

Color/Form

White crystals from acetone aqueous

A white, non-hygroscopic crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

4.26 (LogP)

log Kow = 4.26

4.5

Appearance

Melting Point

MP: 174.5 °C (under nitrogen)

174.5 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 142 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 141 of 142 companies with hazard statement code(s):;

H302 (31.21%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (67.38%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (24.82%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Lovastatin is included in the database.

Lovastatin Tablets USP are indicated as an adjunct to diet to reduce total cholesterol (total-C), low-density lipoprotein cholesterol (LDL-C) and apolipoprotein B levels in adolescent boys and girls who are at least one year post-menarche, 10 to 17 years of age, with heFH if after an adequate trial of diet therapy the following findings are present: 1. LDL-C remains > 189 mg/dL or 2. LDL-C remains > 160 mg/dL and: there is a positive family history of premature cardiovascular disease or two or more other CVD risk factors are present in the adolescent patient. /Included in US product label/

Therapy with lipid-altering agents should be a component of multiple risk factor intervention in those individuals at significantly increased risk for atherosclerotic vascular disease due to hypercholesterolemia. Lovastatin Tablets USP are indicated as an adjunct to diet for the reduction of elevated total cholesterol (total-C) and low-density lipoprotein cholesterol (LDL-C) levels in patients with primary hypercholesterolemia (Types IIa and IIb), when the response to diet restricted in saturated fat and cholesterol and to other nonpharmacological measures alone has been inadequate. /Included in US product label/

For more Therapeutic Uses (Complete) data for Lovastatin (9 total), please visit the HSDB record page.

Pharmacology

Lovastatin is a lactone metabolite isolated from the fungus Aspergillus terreus with cholesterol-lowering and potential antineoplastic activities. Lovastatin is hydrolyzed to the active beta-hydroxyacid form, which competitively inhibits 3-hydroxyl-3-methylgutarylcoenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol biosynthesis. In addition, this agent may induce tumor cell apoptosis and inhibit tumor cell invasiveness, possibly by inhibiting protein farnesylation and protein geranylgeranylation, and may arrest cells in the G1 phase of the cell cycle. The latter effect sensitizes tumor cells to the cytotoxic effects of ionizing radiation.

MeSH Pharmacological Classification

ATC Code

C10 - Lipid modifying agents

C10A - Lipid modifying agents, plain

C10AA - Hmg coa reductase inhibitors

C10AA02 - Lovastatin

Mechanism of Action

The 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors (statins), atorvastatin, cerivastatin, fluvastatin, pravastatin, lovastatin and simvastatin, reduce atherogenesis and cardiovascular morbidity. Besides, there is growing evidence that statins have immunomodulatory activities. Statins downregulate the expression of adhesion molecules, intercellular adhesion molecule-1 (ICAM-1), monocyte chemotactic protein-1 (MAC-1) and lymphocyte function-associated antigen-1 (LFA-1), on leucocytes and endothelial cells and, through binding to LFA-1, interfere with ICAM-1-LFA-1 interaction, which is crucial for activation of lymphocytes by antigen-presenting cells, ingress of leucocytes into the inflammation sites and immunologic cytotoxicity. Statins inhibit the inducible expression of major histocompatibility complex class II in several cell types including macrophages and downregulate the expression of T-helper-1 (Th1) chemokine receptors on T cells, leading further to inhibition of activation of lymphocytes and their infiltration into the inflammation sites. Statins block the induction of inducible nitric oxide synthase and the expression of several proinflammatory cytokines such as tumor necrosis factor-alpha and interferon-gamma in macrophages and possess antioxidant effects. These agents inhibit the proliferation of immunocytes and the activation of natural killer cells.

Lovastatin, is a cholesterol-lowering agent isolated from a strain of Aspergillus terreus. After oral ingestion, lovastatin, which is an inactive lactone, is hydrolyzed to the corresponding beta-hydroxy acid form. This principal metabolite is a specific inhibitor of 3-hydroxy-3- methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is an early and ratelimiting step in the biosynthesis of cholesterol.

Lovastatin is a member of Statins, which are beneficial in a lot of immunologic cardiovascular diseases and T cell-mediated autoimmune diseases. Kv1.3 channel plays important roles in the activation and proliferation of T cells, and have become attractive target for immune-related disorders. The present study was designed to examine the block effect of Lovastatin on Kv1.3 channel in human T cells, and to clarify its new immunomodulatory mechanism. We found that Lovastatin inhibited Kv1.3 currents in a concentration- and voltage-dependent manner, and the IC50 for peak, end of the pulse was 39.81 +/- 5.11, 6.92 +/- 0.95 uM, respectively. Lovastatin also accelerated the decay rate of current inactivation and negatively shifted the steady-state inactivation curves concentration-dependently, without affecting the activation curve. However, 30 uM Lovastatin had no apparent effect on KCa current in human T cells. Furthermore, Lovastatin inhibited Ca(2+) influx, T cell proliferation as well as IL-2 production. The activities of NFAT1 and NF-kB p65/50 were down-regulated by Lovastatin, too. At last, Mevalonate application only partially reversed the inhibition of Lovastatin on IL-2 secretion, and the siRNA against Kv1.3 also partially reduced this inhibitory effect of Lovastatin. In conclusion, Lovastatin can exert immunodulatory properties through the new mechanism of blocking Kv1.3 channel.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.1.1.-]

HMGCR [HSA:3156] [KO:K00021]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following an oral dose of 14C-labeled lovastatin to man, 10% of the dose was excreted in urine and 83% in feces. The latter represents absorbed drug excreted in bile, together with unabsorbed drug.

Lovastatin is able to cross the blood-brain barrier and placenta.

/MILK/ It is not known whether lovastatin is excreted in human milk.

Following an oral dose of (14)C-labeled lovastatin in man, 10% of the dose was excreted in urine and 83% in feces. The latter represents absorbed drug equivalents excreted in bile, as well as any unabsorbed drug. Plasma concentrations of total radioactivity (lovastatin plus (14)C-metabolites) peaked at 2 hours and declined rapidly to about 10% of peak by 24 hours postdose. Absorption of lovastatin, estimated relative to an intravenous reference dose, in each of four animal species tested, averaged about 30% of an oral dose. In animal studies, after oral dosing, lovastatin had high selectivity for the liver, where it achieved substantially higher concentrations than in non-target tissues. Lovastatin undergoes extensive first-pass extraction in the liver, its primary site of action, with subsequent excretion of drug equivalents in the bile. As a consequence of extensive hepatic extraction of lovastatin, the availability of drug to the general circulation is low and variable. In a single dose study in four hypercholesterolemic patients, it was estimated that less than 5% of an oral dose of lovastatin reaches the general circulation as active inhibitors. Following administration of lovastatin tablets the coefficient of variation, based on between-subject variability, was approximately 40% for the area under the curve (AUC) of total inhibitory activity in the general circulation.

Both lovastatin and its beta-hydroxyacid metabolite are highly bound (> 95%) to human plasma proteins. Animal studies demonstrated that lovastatin crosses the blood-brain and placental barriers.

Peak plasma concentrations of both active and total inhibitors were attained within 2 to 4 hours of dose administration.

Metabolism Metabolites

Lovastatin is metabolized by the microsomal hepatic enzyme system (Cytochrome P-450 isoform 3A4). The major active metabolites present in human plasma are the beta-hydroxy acid of lovastatin, its 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives.

The major active metabolites present in human plasma are the beta-hydroxyacid of lovastatin, its 6'-hydroxy derivative, and two additional metabolites.

Lovastatin has known human metabolites that include 6'beta-Hydroxylovastatin and 3-Hydroxylovastatin.

Lovastatin is hepatically metabolized in which the major active metabolites are the beta-hydroxyacid of lovastatin, the 6'-hydroxy derivative, and two additional metabolites. Route of Elimination: Lovastatin undergoes extensive first-pass extraction in the liver, its primary site of action, with subsequent excretion of drug equivalents in the bile. 83% of the orally administered dose is excreted in bile and 10% is excreted in urine. Half Life: 5.3 hours

Wikipedia

Ezetimibe/simvastatin

Drug Warnings

Lovastatin is contraindicated in women who are or may become pregnant. The drug should be administered to women of childbearing age only when such patients are highly unlikely to conceive and have been informed of the potential hazard. If the patient becomes pregnant while receiving lovastatin, the drug should be discontinued immediately and the patient informed of the potential hazard to the fetus.

Maternal treatment with lovastatin may reduce the fetal levels of mevalonate, which is a precursor of cholesterol biosynthesis. Atherosclerosis is a chronic process, and ordinarily discontinuation of lipid-lowering drugs during pregnancy should have little impact on the long-term risk associated with primary hypercholesterolemia. For these reasons, lovastatin should not be used in women who are pregnant, or can become pregnant. Lovastatin should be administered to women of child-bearing potential only when such patients are highly unlikely to conceive and have been informed of the potential hazards. Treatment should be immediately discontinued as soon as pregnancy is recognized.

There have been rare postmarketing reports of fatal and non-fatal hepatic failure in patients taking statins, including lovastatin. If serious liver injury with clinical symptoms and/or hyperbilirubinemia or jaundice occurs during treatment with lovastatin, promptly interrupt therapy. If an alternate etiology is not found, do not restart lovastatin.

For more Drug Warnings (Complete) data for Lovastatin (30 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: Lovastatin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: Lovastatin; matrix: chemical purity; procedure: liquid chromatograph with detection at 238-nm and comparison to standards

Analyte: Lovastatin; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatographic identification test and comparison to standard (chemical identification)

For more Analytic Laboratory Methods (Complete) data for Lovastatin (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F). Lovastatin Tablets USP must be protected from light.

Interactions

Combined drug therapy should be approached with caution as information from controlled studies is limited. Based on post-marketing surveillance, gemfibrozil, other fibrates and lipid lowering doses of niacin (nicotinic acid) may increase the risk of myopathy when given concomitantly with HMG-CoA reductase inhibitors, probably because they can produce myopathy when given alone. Therefore, combined drug therapy should be approached with caution.

Grapefruit juice contains one or more components that inhibit CYP3A4 and can increase the plasma levels of drugs metabolized by CYP3A4. The effect of typical consumption (one 250-ml glass daily) is minimal (34% increase in active plasma HMG-CoA reductase inhibitory activity as measured by the area under the concentration-time curve) and of no clinical relevance. However, because larger quantities (over 1 liter daily) significantly increase the plasma levels of HMG-CoA reductase inhibitory activity, grapefruit juice should be avoided during lovastatin therapy.

Lovastatin, like several other inhibitors of HMG-CoA reductase, is a substrate of cytochrome P450 3A4 (CYP3A4). Certain drugs which inhibit this metabolic pathway can raise the plasma levels of lovastatin and may increase the risk of myopathy. These include itraconazole, ketoconazole, posaconazole, voriconazole, the macrolide antibiotics erythromycin and clarithromycin, the ketolide antibiotic telithromycin, HIV protease inhibitors, boceprevir, telaprevir, the antidepressant nefazodone, or cobicistat-containing products. Combination of these drugs with lovastatin is contraindicated. If short-term treatment with strong CYP3A4 inhibitors is unavoidable, therapy with lovastatin should be suspended during the course of treatment

For more Interactions (Complete) data for Lovastatin (20 total), please visit the HSDB record page.

Stability Shelf Life

Lovastatin tablets should be stored in well-closed, light-resistant containers at 5-30 °C. When stored under these conditions, the tablets are stable for 24 months after the date of manufacture. Lovastatin is sensitive to light. Following exposure to extreme light conditions, the drug is stable for 24 hours or 1 month when exposed to UV (approximately 3230 lux) or fluorescent (approximately 10,764 lux) light, respectively, at 28 °C in air.

Dates

2: Zhao N, Dong Q, Qian C, Li S, Wu QF, Ding D, Li J, Wang BB, Guo KF, Xie JJ,

3: Walther U, Emmrich K, Ramer R, Mittag N, Hinz B. Lovastatin lactone elicits

4: Krüger K, Ziegler V, Hartmann C, Henninger C, Thomale J, Schupp N, Fritz G.

5: Lin CH, Lin HI, Chen ML, Lai TT, Cao LP, Farrer MJ, Wu RM, Chien CT.

6: Ziegler V, Albers A, Fritz G. Lovastatin protects keratinocytes from DNA

7: Riekes MK, Engelen A, Appeltans B, Rombaut P, Stulzer HK, Van den Mooter G.

8: Whitehorn J, Nguyen CV, Khanh LP, Kien DT, Quyen NT, Tran NT, Hang NT, Truong

9: Yang SH, Lin HY, Changou CA, Chen CH, Liu YR, Wang J, Jiang X, Luh F, Yen Y.

10: Lee BS, Lee CC, Wang YP, Chen HJ, Lai CH, Hsieh WL, Chen YW.

11: Yang T, Yao H, He G, Song L, Liu N, Wang Y, Yang Y, Keller ET, Deng X.

12: Cacho RA, Thuss J, Xu W, Sanichar R, Gao Z, Nguyen A, Vederas JC, Tang Y.

13: Chen CC, Liu TY, Huang SP, Ho CT, Huang TC. Differentiation and apoptosis

14: Chen CB, Chen J, Wang J, Zhu YY, Shi JH. Combined spectroscopic and molecular

15: Zhao N, Dong Q, Qian C, Li S, Wu QF, Ding D, Li J, Wang BB, Guo KF, Xie JJ,

16: Mulder KC, Mulinari F, Franco OL, Soares MS, Magalhães BS, Parachin NS.

17: Dikshit R, Tallapragada P. Bio-synthesis and screening of nutrients for

18: Guimarães MR, Murad LB, Paganelli A, de Oliveira CA, Vianna LM. Effects of

19: He H, Zhang M, Liu L, Zhang S, Liu J, Zhang W. Suppression of Remodeling

20: Kuzma-Kuzniarska M, Cornell HR, Moneke MC, Carr AJ, Hulley PA.